molecular formula C21H19NO4 B2510440 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034321-00-9

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No. B2510440
CAS RN: 2034321-00-9
M. Wt: 349.386
InChI Key: ZMCQHZDQBZENTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a type of heterocyclic compound that is a key component in many biologically active compounds . It also contains a phenylpyrrolidin-1-yl group, which is found in many pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The chromen-2-one moiety might undergo reactions typical of ketones and ethers, while the phenylpyrrolidin-1-yl group might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been reported to possess antimicrobial activity. While specific studies on this compound are limited, the broader class of pyrimidines has demonstrated efficacy against various pathogens, including bacteria, fungi, and protozoa .

Antiviral Potential

Although direct evidence for the antiviral activity of this compound is scarce, pyrimidine-based molecules have been investigated as potential antiviral agents. Further research could explore its effects against specific viruses .

Antitumor Effects

Pyrimidine derivatives have shown promise as antitumor agents. While this compound’s direct antitumor activity remains to be elucidated, its structural features warrant investigation in cancer models .

Other Pharmacological Activities

Beyond the mentioned applications, pyrimidine-containing compounds have been associated with diverse pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibition properties. Further studies could explore these aspects for our compound .

Chemical Biology and Medicinal Chemistry

The pyrimidine core serves as a privileged structure in medicinal chemistry. Researchers can use this compound as a starting point to design novel heterocyclic libraries with potential biological activities. Its unique structure may inspire drug discovery efforts .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could be a promising area of research, given the biological activity associated with its structural components. Future work could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

Mechanism of Action

properties

IUPAC Name

4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCQHZDQBZENTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.